2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Description
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a 3-chlorophenyl group and an oxoethylidene moiety. The 3-chlorophenyl substituent is notable for its electron-withdrawing effects, which influence reactivity and intermolecular interactions .
Properties
CAS No. |
792954-15-5 |
|---|---|
Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+ |
InChI Key |
JRGMCBIWDZWFLJ-VZUCSPMQSA-N |
SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazolidinone derivative . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acetic anhydride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolidin-4-one scaffold is highly versatile, with modifications at the 2- and 3-positions significantly altering properties. Key structural analogs include:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and enhance stability via resonance effects .
- Thioxo (S) substitution at position 2 promotes hydrogen bonding and distinct crystal packing compared to oxo derivatives .
- Aromatic substituents (e.g., 3-chlorophenyl) contribute to π-π stacking interactions, influencing solubility and bioactivity .
Key Observations :
- Chlorophenyl derivatives (e.g., 3-chlorophenyl) enhance antimicrobial and anti-inflammatory activities due to improved membrane penetration .
- Thioxo derivatives exhibit superior enzyme inhibition compared to oxo analogs, attributed to stronger hydrogen-bonding capabilities .
Analytical Techniques :
- X-ray crystallography (using SHELX and ORTEP-3 ) confirms planar thiazolidinone rings and substituent orientations .
- DFT calculations correlate with experimental data, predicting electronic transitions and stability .
Biological Activity
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.
- Molecular Formula : C11H8ClNO2S
- Molecular Weight : 253.70 g/mol
- CAS Number : 792954-15-5
Antibacterial Activity
Several studies have assessed the antibacterial properties of thiazolidinone derivatives, including this compound. The compound has shown activity against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Escherichia coli | >5000 |
| Pseudomonas aeruginosa | >5000 |
| Bacillus subtilis | <625 |
The compound demonstrated significant activity against Bacillus subtilis , with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like cefuroxime .
Antifungal Activity
Research into the antifungal properties of thiazolidinone derivatives has indicated potential. A study evaluated the fungicidal activity of related compounds against several strains of phytopathogenic fungi.
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Alternaria solani | 0.85 |
| Phoma lingam | 2.29 |
The findings suggest that derivatives similar to this compound possess promising antifungal activity, warranting further investigation for agricultural applications .
Anticancer Activity
The anticancer potential of thiazolidinone compounds has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Studies
- MCF7 Breast Cancer Cells :
- HT29 Colon Cancer Cells :
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. Molecular docking studies reveal that these compounds can effectively bind to COX-2 enzymes, which play a role in cancer progression and inflammation .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one?
Answer:
The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes and 3-oxo-propionitrile derivatives. For example:
- Step 1 : Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles under basic conditions forms 4-thiazolidinone intermediates.
- Step 2 : Reaction with chloroacetyl chloride generates the oxoethylidene moiety .
Advanced protocols may use green chemistry techniques , such as β-cyclodextrin-SO3H catalysts under solvent-free conditions, to enhance reaction efficiency and reduce byproducts .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of polar solvents (e.g., DMSO/EtOH mixtures).
- Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) on diffractometers equipped with CCD detectors.
- Refinement : SHELXL software for structure solution and refinement, with R-factors typically < 0.07 for high reliability .
The thiazolidin-4-one ring and chlorophenyl substituent geometry (e.g., bond lengths, dihedral angles) are compared to density functional theory (DFT) models to validate accuracy .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies in NMR chemical shifts or IR vibrational modes often arise from solvent effects or crystal packing forces. Strategies include:
- Solid-State NMR : To compare with SC-XRD data and assess crystal field influences.
- DFT Calculations : Using solvent-polarizable continuum models (PCMs) to simulate experimental conditions .
- Dynamic NMR Studies : To detect conformational equilibria in solution that may differ from the solid state .
Advanced: What strategies optimize synthetic yield and purity for derivatives of this compound?
Answer:
- Catalyst Screening : β-Cyclodextrin-SO3H improves regioselectivity in solvent-free reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures removes unreacted aldehydes or thiourea intermediates .
Advanced: How is the biological activity of this compound evaluated in pharmacological studies?
Answer:
- In Vitro Assays : Anti-parasitic activity (e.g., Toxoplasma gondii inhibition) is tested via cell viability assays (MTT or resazurin-based) .
- Structure-Activity Relationship (SAR) : Modifying the chlorophenyl group or thiazolidinone ring and comparing IC50 values identifies pharmacophores .
- Docking Studies : Molecular docking with target proteins (e.g., T. gondii enzymes) predicts binding modes and affinity .
Advanced: What crystallographic software tools are recommended for analyzing this compound?
Answer:
- SHELX Suite : SHELXD for structure solution, SHELXL for refinement, and SHELXPRO for validation of geometric parameters .
- WinGX/ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Mercury (CCDC) : To analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) critical for crystal packing .
Basic: What spectroscopic techniques characterize this compound’s purity and functional groups?
Answer:
- FT-IR : Confirms C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and aromatic C-Cl (750–800 cm⁻¹) stretches .
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), thiocarbonyl carbons (δ 175–185 ppm), and oxoethylidene CH (δ 5.5–6.5 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with < 5 ppm error .
Advanced: How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affect reactivity and bioactivity?
Answer:
- Electronic Effects : 3-Chlorophenyl groups induce greater electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .
- Steric Effects : Ortho-substituents hinder planarization of the thiazolidinone ring, reducing binding affinity in enzyme assays .
- Biological Impact : 4-Chlorophenyl derivatives show enhanced anti-inflammatory activity due to improved hydrophobic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
